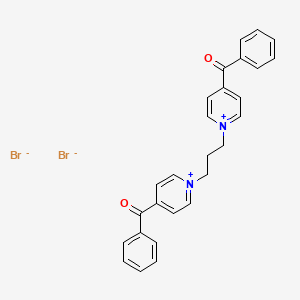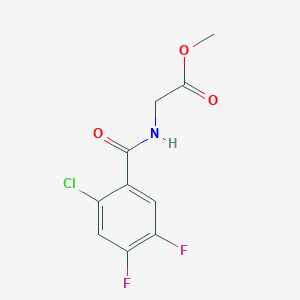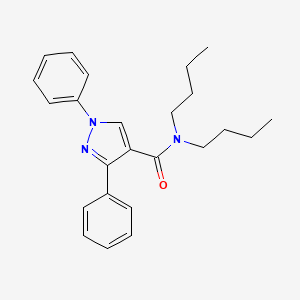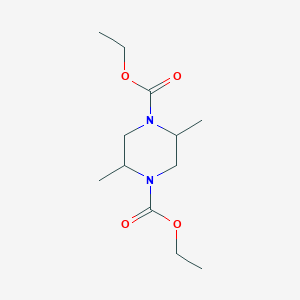
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a stimulant and euphoriant. However, in recent years, BZP has gained attention in scientific research for its potential therapeutic applications in various fields, such as neurology, psychiatry, and oncology.
作用机制
The exact mechanism of action of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, results in the stimulation of the central nervous system and the induction of euphoria and increased energy levels.
Biochemical and Physiological Effects
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can be dangerous in high doses. It can also cause nausea, vomiting, and headaches. However, in lower doses, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have positive effects on cognitive function, mood, and energy levels.
实验室实验的优点和局限性
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods. However, one limitation is that it has potential side effects on the body, which can affect the results of experiments. Additionally, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. One direction is to investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail to better understand how it affects the brain and body. Additionally, research could focus on developing safer and more effective derivatives of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide that have fewer side effects.
合成方法
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is synthesized by the reaction of piperazine with benzoyl chloride in the presence of a strong base, such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to obtain the dibromide salt of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. The synthesis of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied extensively for its potential therapeutic applications in various fields. In neurology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been investigated as a potential treatment for depression, anxiety, and addiction. In oncology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
[1-[3-(4-benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2.2BrH/c30-26(22-8-3-1-4-9-22)24-12-18-28(19-13-24)16-7-17-29-20-14-25(15-21-29)27(31)23-10-5-2-6-11-23;;/h1-6,8-15,18-21H,7,16-17H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMFMZUIOBQMI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C(=O)C4=CC=CC=C4.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[3-(4-Benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)


![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)

![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)

![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)
